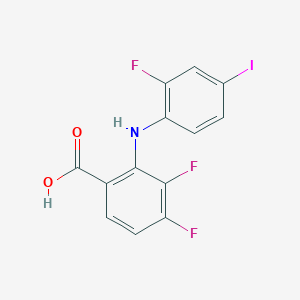

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3INO2/c14-8-3-2-7(13(19)20)12(11(8)16)18-10-4-1-6(17)5-9(10)15/h1-5,18H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMYZOSCCVDLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621703 |

Source

|

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391211-97-5 |

Source

|

| Record name | 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391211975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391211-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A6V9RGK6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid and its role as a MEK Inhibitor Precursor

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 25, 2025 – In the landscape of targeted cancer therapy, the Ras/Raf/MEK/ERK signaling pathway remains a critical focus for drug development. This in-depth technical guide provides a comprehensive overview of the mechanism of action related to the chemical intermediate 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid . This compound is a pivotal building block in the synthesis of Cobimetinib (GDC-0973, XL518), a potent and selective inhibitor of MEK1 and MEK2, key kinases in the Mitogen-Activated Protein Kinase (MAPK) cascade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the downstream pharmacology, experimental data, and relevant protocols associated with the ultimate active pharmaceutical ingredient.

Introduction: Targeting the MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Aberrant activation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[4][5]

This compound serves as a crucial intermediate in the chemical synthesis of Cobimetinib, a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][6] By targeting MEK, Cobimetinib effectively blocks the phosphorylation and subsequent activation of ERK1 and ERK2, the sole known substrates of MEK, thereby inhibiting the downstream signaling cascade that drives oncogenesis.[2][4]

Mechanism of Action of Cobimetinib

Cobimetinib exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][2] This action prevents the phosphorylation of ERK1 and ERK2, which in turn are unable to translocate to the nucleus and activate transcription factors responsible for cell cycle progression and survival.[2] The inhibition of the MAPK pathway by Cobimetinib leads to a reduction in cell proliferation and an induction of apoptosis in cancer cells harboring activating BRAF mutations, such as the V600E mutation commonly found in melanoma.[1][7]

The strategic advantage of targeting MEK lies in its position downstream of RAF. While BRAF inhibitors like vemurafenib are effective, resistance often emerges through reactivation of the MAPK pathway.[2][8] The concurrent inhibition of both BRAF and MEK with vemurafenib and cobimetinib, respectively, provides a more comprehensive and durable blockade of the pathway, leading to improved clinical outcomes in patients with BRAF V600-mutant metastatic melanoma.[1][8][9]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention by Cobimetinib.

Quantitative Data: Potency and Efficacy

The potency of Cobimetinib has been extensively characterized in biochemical and cell-based assays, as well as in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Cobimetinib

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Cell-free assay | MEK1 | 4.2 nM | [10] |

| Cell proliferation | CaKi-2 (Renal Cell Carcinoma) | 0.006 µM | [11] |

| Cell proliferation | 786-O (Renal Cell Carcinoma) | 0.8 µM | [11] |

| Cell proliferation | A-704 (Renal Cell Carcinoma) | 0.8 µM | [11] |

| Cell proliferation | ACHN (Renal Cell Carcinoma) | 0.8 µM | [11] |

| Cell proliferation | A489 (Renal Cell Carcinoma) | 0.8 µM | [11] |

Table 2: Clinical Efficacy of Cobimetinib in Combination with Vemurafenib (coBRIM Study)

| Endpoint | Cobimetinib + Vemurafenib | Placebo + Vemurafenib | Hazard Ratio (95% CI) | Reference |

| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months | 0.58 (0.46–0.72) | [9][12] |

| 5-Year PFS Rate | 14% | 10% | - | [9][12] |

| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55–0.90) | [9][12] |

| 5-Year OS Rate | 31% | 26% | - | [9][12] |

| Objective Response Rate (ORR) | 70% | 50% | - | [13] |

| Complete Response (CR) Rate (5-year follow-up) | 21% | 13% | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize the activity of Cobimetinib.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibitory effect of Cobimetinib on the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK).

Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A375 melanoma cells with BRAF V600E mutation) to 70-80% confluency. Treat cells with varying concentrations of Cobimetinib or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and t-ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal to determine the relative inhibition of ERK phosphorylation.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of Cobimetinib in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare Cobimetinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer Cobimetinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers). Compare the tumor growth curves between the treatment and control groups to determine efficacy.

The logical workflow for a typical in vivo xenograft study is depicted below.

Conclusion

While This compound is a non-pharmacologically active intermediate, its role in the synthesis of Cobimetinib is critical to the development of this potent MEK inhibitor. The mechanism of action of Cobimetinib, through the targeted inhibition of the MAPK/ERK pathway, has demonstrated significant preclinical and clinical efficacy, particularly in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the therapeutic potential of targeting the MEK kinase in oncology.

References

- 1. Cobimetinib - NCI [dctd.cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]

- 9. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Mavacamten: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the First-in-Class Cardiac Myosin Inhibitor

Introduction

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is a small molecule developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[3][4] Approved by the US FDA in 2022 under the brand name CAMZYOS®, mavacamten is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.[5][6] This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identifiers

Mavacamten is a pyrimidinedione derivative. Its chemical identity is well-defined by several standard nomenclature systems.[7][8]

| Identifier | Value |

| IUPAC Name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione[7] |

| CAS Number | 1642288-47-8[7][9] |

| Molecular Formula | C₁₅H₁₉N₃O₂[7][9] |

| SMILES | C--INVALID-LINK--NC2=CC(=O)N(C(=O)N2)C(C)C[7] |

| InChIKey | RLCLASQCAPXVLM-NSHDSACASA-N[7] |

| Synonyms | MYK-461, SAR-439152, Camzyos[7][9] |

Physicochemical and Pharmacological Properties

Mavacamten's properties determine its behavior both in vitro and in vivo. It is a white to off-white solid powder.[9][10]

Physicochemical Properties

The fundamental physical and chemical characteristics of mavacamten are summarized below.

| Property | Value |

| Molecular Weight | 273.33 g/mol [7] |

| Appearance | White to off-white solid/crystalline solid[9][11] |

| Solubility | DMSO: ~20-62.5 mg/mL[11][12] DMF: ~33 mg/mL[11] Ethanol: ~1-5 mg/mL[4][11] Water: Very low solubility/Insoluble[4][10] |

| AlogP | 2.29[13] |

| Storage | Powder: -20°C for up to 3 years.[9] In solvent: -80°C for up to 1 year.[9] |

Pharmacological and Pharmacokinetic Properties

Mavacamten is a highly specific modulator of cardiac myosin, with distinct pharmacokinetic characteristics influenced significantly by patient genetics.[6][14]

| Parameter | Description |

| Mechanism of Action | Allosteric, reversible inhibitor of β-cardiac myosin ATPase.[2][6][15] |

| Potency (IC₅₀) | Human cardiac myosin: 711 nM[9] Bovine cardiac myosin: 300-490 nM[9][11][16] Rabbit cardiac myosin: 2140 nM[9] |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes, mainly CYP2C19 (~74%) and to a lesser extent CYP3A4 (~18%) and CYP2C9 (~7.6%).[6][17] |

| Terminal Half-life | Dependent on CYP2C19 metabolizer status, ranging from 6 to 23 days.[6][14] |

Mechanism of Action

Hypertrophic cardiomyopathy is driven by hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes.[3] This is often caused by an excess of myosin-actin cross-bridges.[5] Mavacamten directly targets this pathophysiology.

Mavacamten acts as a selective allosteric inhibitor of the cardiac myosin heavy chain's ATPase activity.[2][16] It modulates the number of myosin heads available to interact with actin during the power-generating state.[1][5] Specifically, it achieves this by:

-

Inhibiting Phosphate Release: It slows the rate-limiting step of the myosin chemomechanical cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4]

-

Stabilizing the Super-Relaxed State (SRX): It shifts the myosin population towards an energy-sparing, "off-actin" super-relaxed state.[6][16] This reduces the number of myosin heads available to form cross-bridges with actin.[5]

By reducing the probability of force-producing cross-bridge formation, mavacamten normalizes sarcomere contractility, improves myocardial energetics, and enhances diastolic relaxation.[2][6] This leads to a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures, which are hallmarks of oHCM.[5]

Experimental Protocols and Methodologies

The characterization of mavacamten has involved a range of in vitro and in vivo studies, from enzymatic assays to large-scale clinical trials.

In Vitro Myosin ATPase Activity Assay

A common method to determine the potency of myosin inhibitors like mavacamten involves measuring ATPase activity.

Objective: To quantify the inhibitory effect of mavacamten on the ATPase activity of purified cardiac myosin.

Protocol Outline:

-

Preparation: Purified bovine or human cardiac myosin S1 fragment is prepared.

-

Reaction Mixture: The myosin is incubated in a reaction buffer containing actin, ATP, and varying concentrations of mavacamten (or vehicle control, e.g., DMSO).

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a specific duration.

-

Measurement: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as a malachite green-based assay.

-

Data Analysis: The rate of Pi release is plotted against the mavacamten concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of mavacamten required to inhibit 50% of the myosin ATPase activity.[16]

Clinical Trial Dosing and Monitoring Protocol

Clinical trials for mavacamten, such as EXPLORER-HCM, utilized a carefully designed dose-titration and monitoring protocol to balance efficacy and safety, particularly the risk of reducing left ventricular ejection fraction (LVEF).[6]

Objective: To individually titrate mavacamten dosage to achieve a therapeutic reduction in LVOT gradient while maintaining a safe LVEF.

Methodology:

-

Initiation: Patients begin treatment at a starting dose, typically 5 mg once daily.[18][19]

-

Regular Assessments: Echocardiograms are performed at baseline and at regular intervals (e.g., every 4-12 weeks) to assess the post-Valsalva LVOT gradient and LVEF.[15][18][19]

-

Dose Adjustment Criteria:

-

Dose Increase: If the LVOT gradient remains elevated and LVEF is within a safe range (e.g., >50-55%), the dose may be increased (e.g., to 10 mg or 15 mg).[15][17]

-

Dose Decrease/Interruption: If LVEF falls below a predefined threshold (e.g., <50%) or if the patient shows a strong early response (significant LVOT gradient reduction), the dose is reduced or treatment is temporarily interrupted.[17][18]

-

-

Maintenance: Once a stable and effective dose is achieved, patients continue on maintenance therapy with continued periodic monitoring.[15]

This individualized approach is critical due to the high pharmacokinetic variability of mavacamten, which is largely influenced by the patient's CYP2C19 genotype.[14][20]

Conclusion

Mavacamten represents a paradigm shift in the treatment of obstructive hypertrophic cardiomyopathy, moving from purely symptomatic relief to targeting the core molecular defect of sarcomere hypercontractility. Its well-defined chemical structure and selective mechanism of action provide a potent therapeutic effect. However, its metabolism-dependent pharmacokinetic variability necessitates a careful, individualized dosing strategy guided by regular clinical and echocardiographic monitoring. Further research and long-term studies will continue to elucidate its full potential for disease modification and its place in the broader landscape of cardiovascular therapy.

References

- 1. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]

- 13. Compound: MAVACAMTEN (CHEMBL4297517) - ChEMBL [ebi.ac.uk]

- 14. ahajournals.org [ahajournals.org]

- 15. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]

- 16. medkoo.com [medkoo.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Mavacamten (MYK-461): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten, also known as MYK-461, is a first-in-class, selective allosteric inhibitor of cardiac myosin, developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2] Its mechanism of action involves reducing the excessive contractility of the heart muscle that characterizes this genetic disorder.[3] This technical guide provides an in-depth overview of the core synthesis pathway for Mavacamten, detailing the starting materials, intermediates, and experimental protocols.

Core Synthesis Pathway

The most commonly cited synthetic route to Mavacamten is a multi-step process commencing from readily available starting materials.[4] The pathway involves the sequential formation of a urea derivative, cyclization to a barbituric acid analog, subsequent chlorination, and a final nucleophilic substitution to introduce the chiral amine sidechain.

Diagram of the Mavacamten Synthesis Pathway

Caption: Synthetic pathway of Mavacamten (MYK-461).

Starting Materials and Intermediates

The synthesis of Mavacamten originates from simple and commercially available starting materials. The key intermediates are synthesized sequentially as detailed in the experimental protocols below.

| Compound Name | Starting Material/Intermediate | Role in Synthesis |

| Isopropylamine | Starting Material | Provides the isopropyl group for the pyrimidine ring. |

| Trimethylsilyl isocyanate | Reagent | Used for the formation of isopropylurea. |

| Isopropylurea | Intermediate 1 | The initial urea derivative formed. |

| Dimethyl malonate | Starting Material | Provides the carbon backbone for the pyrimidine ring. |

| Sodium methoxide | Reagent | A base used to facilitate the cyclization reaction. |

| 1-Isopropyl barbituric acid | Intermediate 2 | The cyclized pyrimidine-2,4,6-trione derivative. |

| Phosphorus oxychloride (POCl₃) | Reagent | A chlorinating agent to form the key chloro-intermediate. |

| Triethylbenzylammonium chloride | Reagent | A phase-transfer catalyst used in the chlorination step. |

| 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Intermediate 3 | The key electrophile for the final substitution reaction. |

| (S)-α-methylbenzylamine | Starting Material | Introduces the chiral phenylethylamino side chain. |

| Mavacamten | Final Product | (S)-3-isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione. |

Experimental Protocols

The following protocols are based on a disclosed synthesis of Mavacamten.[4]

Step 1: Synthesis of Isopropylurea

-

Reaction: Isopropylamine is reacted with trimethylsilyl isocyanate in dichloromethane.

-

Procedure: To a stirred solution of isopropylamine (1.0 equiv) in dichloromethane (CH₂Cl₂) under an argon atmosphere at 0°C, trimethylsilyl isocyanate (1.0 equiv) is added dropwise. The mixture is allowed to warm to room temperature and stirred overnight. After cooling to 0°C, methanol (MeOH) is added dropwise. The resulting solution is stirred for 2 hours at room temperature and then concentrated under reduced pressure.

-

Purification: The crude residue is recrystallized from a mixture of methanol and diethyl ether (1:20) to yield isopropylurea as a white solid.

-

Yield: 58%[4]

Step 2: Synthesis of 1-Isopropyl barbituric acid

-

Reaction: Isopropylurea is cyclized with dimethyl malonate in the presence of a base.

-

Procedure: To a stirred solution of isopropylurea (1.0 equiv) in methanol (MeOH), dimethyl malonate (1.05 equiv) and sodium methoxide (2.50 equiv) are added. The resulting mixture is stirred overnight at 65°C. The mixture is then concentrated under reduced pressure.

-

Purification: The residue is taken up in ethanol (EtOH) and filtered. The filtrate is concentrated, and the residue is purified by silica gel column chromatography using a mixture of dichloromethane and methanol (20:1) as the eluent to give 1-isopropyl barbituric acid as a white solid.

-

Yield: 50%[4]

-

Characterization: LC/MS: m/z (ES+) 171 (M+H)⁺. ¹H-NMR (300 MHz, d₆-DMSO): δ 11.19 (s, 1H), 4.83 (m, 1H), 3.58 (s, 2H), 1.32 (d, J=6.0 Hz, 6H).[4]

Step 3: Synthesis of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione

-

Reaction: 1-Isopropyl barbituric acid is chlorinated using phosphorus oxychloride.

-

Procedure: To a round-bottom flask containing 1-isopropyl barbituric acid (1.00 equiv) under argon, triethylbenzylammonium chloride (1.40 equiv) and phosphorus oxychloride (POCl₃) are added. The resulting mixture is stirred overnight at 50°C. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (CH₂Cl₂) followed by the slow addition of water.

-

Purification: The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent to yield the title compound as a light yellow solid.

-

Yield: 40%[4]

-

Characterization: ¹H-NMR (300 MHz, d₆-DMSO): δ 12.22 (s, 1H), 5.88 (s, 1H), 4.95 (m, 1H), 1.34 (d, J=6.0 Hz, 6H).[4]

Step 4: Synthesis of Mavacamten ((S)-3-isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione)

-

Reaction: 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione is reacted with (S)-α-methylbenzylamine.

-

Procedure: To a solution of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione in 1,4-dioxane, (S)-α-methylbenzylamine (2.2 equiv) is added. The reaction mixture is stirred at 80°C for 24 hours.[4] A modified procedure suggests using at least 2.5 mole equivalents of (S)-(−)-α-methylbenzylamine to ensure complete consumption of the starting material.[5]

-

Work-up and Purification: After cooling to ambient temperature, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (EtOAc) and washed with aqueous 1N HCl and brine. The organic layer is dried and concentrated. The crude product can be purified by crystallization.[4][5] One patent describes adding water to the concentrated reaction mixture, followed by extraction with ethyl acetate.[5]

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reported Yield |

| 1 | Isopropylamine | Isopropylurea | 58%[4] |

| 2 | Isopropylurea | 1-Isopropyl barbituric acid | 50%[4] |

| 3 | 1-Isopropyl barbituric acid | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | 40%[4] |

| 4 | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Mavacamten | Not explicitly stated in the primary source, but process improvements aim for high conversion. |

Conclusion

The synthesis of Mavacamten (MYK-461) is a well-defined process that proceeds through key intermediates, culminating in the desired chiral molecule. The described pathway utilizes readily accessible starting materials and standard organic chemistry transformations. For researchers and drug development professionals, understanding this synthetic route is crucial for process optimization, scale-up, and the development of potential second-generation analogs. Further research into alternative synthetic strategies could lead to more efficient and cost-effective manufacturing processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US20240082248A1 - Process for preparation of mavacamten and solid state forms thereof - Google Patents [patents.google.com]

The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Development of Mavacamten for Hypertrophic Cardiomyopathy

Executive Summary

Hypertrophic cardiomyopathy (HCM), the most prevalent genetic heart disease, is characterized by excessive contraction of the heart muscle, leading to debilitating symptoms and significant cardiovascular risk. For decades, treatment has been limited to symptom management with non-specific cardiac drugs. Mavacamten (Camzyos®) represents a paradigm shift, being the first and only FDA-approved allosteric and reversible inhibitor of cardiac myosin that directly targets the underlying pathophysiology of obstructive HCM.[1][2] Developed to address the hypercontractile phenotype, Mavacamten has demonstrated significant improvements in symptoms, functional capacity, and key hemodynamic parameters in pivotal clinical trials, offering a targeted, disease-modifying therapeutic option for eligible patients.[3][4] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development of Mavacamten.

The Pathophysiological Basis: Hypertrophic Cardiomyopathy

Hypertrophic cardiomyopathy is an autosomal dominant disorder primarily caused by mutations in genes encoding proteins of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[5][6][7] The most commonly affected genes are MYH7 (encoding β-myosin heavy chain) and MYBPC3 (encoding cardiac myosin-binding protein C).[6]

These mutations lead to a "gain-of-function" effect, resulting in an excessive number of myosin heads interacting with actin filaments.[3] This fundamental defect drives the core pathophysiological features of HCM:

-

Myocardial Hypercontractility: The primary abnormality, leading to increased energy expenditure and impaired relaxation.[8][9]

-

Left Ventricular Hypertrophy (LVH): A hallmark thickening of the heart muscle, often asymmetrically involving the interventricular septum.[7][10]

-

Dynamic Left Ventricular Outflow Tract (LVOT) Obstruction: In many patients, the thickened septum obstructs blood flow from the heart, a condition known as obstructive HCM (oHCM).[6][7]

-

Diastolic Dysfunction: The stiff, thickened heart muscle struggles to relax and fill with blood, leading to increased filling pressures and symptoms like shortness of breath.[5][7]

-

Myocardial Ischemia and Fibrosis: Cellular disarray and increased energy demand contribute to oxygen deprivation and scarring within the heart muscle.[7][8]

A Targeted Approach: The Discovery of Mavacamten

The central role of myosin hypercontractility in HCM provided a clear therapeutic target. The discovery of Mavacamten was driven by the rationale that directly inhibiting the cardiac myosin "engine" could normalize contractility and address the root cause of the disease.[11][12] Mavacamten (formerly MYK-461) was identified as a first-in-class, orally active, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[13][14][15] Its development, spearheaded by MyoKardia (later acquired by Bristol Myers Squibb), marked a significant advancement in cardiovascular drug discovery.[16][17]

Mechanism of Action: Modulating the Sarcomere

Mavacamten exerts its effect by directly modulating the function of cardiac myosin within the sarcomere.

The Cardiac Myosin ATPase Cycle: Cardiac contraction is powered by a cyclical interaction between myosin and actin, fueled by the hydrolysis of ATP.[18] This cycle involves myosin transitioning between states of weak and strong actin binding, culminating in a "power stroke" that generates force.[18][19][20] In HCM, an excessive number of myosin heads are in an "on-actin" or power-generating state.[3]

Mavacamten's Intervention: Mavacamten binds to a distinct allosteric pocket on the cardiac myosin heavy chain.[13][21] This binding event stabilizes myosin in an energy-sparing, "super-relaxed" state (SRX), where it is less likely to interact with actin.[3][13][21] By selectively reducing the number of available myosin heads that can form cross-bridges with actin, Mavacamten normalizes contractility without completely halting it.[9][13] Specifically, it inhibits the rate-limiting step of phosphate release from the myosin-ADP-Pi complex, thereby reducing the probability of entering the force-producing state.[22] This leads to:

-

Reduced Sarcomeric Hyperactivity: Directly counteracting the primary molecular defect in HCM.[3]

-

Decreased Myocardial Contractility: Leading to a reduction in the dynamic LVOT gradient.[13]

-

Improved Myocardial Energetics: By shifting myosin towards an energy-sparing state, it mitigates the excessive ATP consumption seen in HCM.[8]

-

Enhanced Diastolic Function: Improved relaxation leads to better ventricular filling and reduced filling pressures.[9]

Preclinical Evidence

Preclinical studies provided the foundational evidence for Mavacamten's therapeutic potential. In mouse models of HCM expressing human myosin mutations, early treatment with Mavacamten prevented the development of left ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis.[3][8] In animals with established disease, Mavacamten was shown to reverse hypertrophy by reducing the expression of profibrotic and pro-hypertrophic genes.[8] Furthermore, in a feline model of oHCM, Mavacamten effectively inhibited myosin ATPase and reduced the outflow tract obstruction.[3] These studies confirmed that targeting myosin hypercontractility could modify the disease course.

Clinical Development Program

Mavacamten's clinical development involved a series of robust trials designed to evaluate its safety, efficacy, and pharmacokinetics in patients with HCM.

Phase 1: Pharmacokinetics and Safety

Phase 1 trials established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Mavacamten. The drug is orally administered and primarily metabolized by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP3A4.[3][14][23] This leads to variability in drug exposure based on an individual's CYP2C19 metabolizer status (e.g., poor, intermediate, normal, or ultra-rapid metabolizers).[24] The terminal half-life ranges from 6 to 23 days, depending on this status.[3] A key finding was the concentration-dependent reduction in Left Ventricular Ejection Fraction (LVEF), establishing a critical parameter for safety monitoring in later trials.[3]

| Pharmacokinetic Parameter | Value / Description |

| Metabolism | Primarily CYP2C19; also CYP3A4, CYP2C9[3][23] |

| Terminal Half-Life | 6-23 days (dependent on CYP2C19 status)[3] |

| Available Doses | 2.5 mg, 5 mg, 10 mg, 15 mg capsules[1][2][25] |

| Target Plasma Concentration | 350-700 ng/mL[3][25] |

Phase 2: PIONEER-HCM Trial

The PIONEER-HCM study was a Phase 2, open-label, proof-of-concept trial in 21 patients with symptomatic oHCM.[3] It demonstrated that Mavacamten produced rapid and significant reductions in LVOT gradients. Patients experienced improvements in symptoms and biomarkers of cardiac wall stress, providing the first clinical evidence of Mavacamten's efficacy and paving the way for pivotal Phase 3 trials.[26]

Phase 3: EXPLORER-HCM Trial

The EXPLORER-HCM trial was a global, randomized, double-blind, placebo-controlled study that served as the primary basis for Mavacamten's FDA approval.[1][16][27]

Experimental Protocol:

-

Population: 251 adults with symptomatic (NYHA Class II-III) oHCM, an LVEF ≥55%, and a resting or post-exercise LVOT gradient ≥50 mmHg.[3]

-

Intervention: Patients were randomized 1:1 to receive Mavacamten or placebo for 30 weeks, in addition to standard-of-care medications (excluding disopyramide).[3]

-

Dosing: Mavacamten was initiated at 5 mg once daily. The dose was adjusted at weeks 8 and 14 to target a plasma concentration of 350-700 ng/mL and a Valsalva LVOT gradient <30 mmHg, while maintaining an LVEF ≥50%.[3]

-

Primary Endpoint: A composite of a ≥1.5 mL/kg/min improvement in peak oxygen consumption (pVO₂) AND at least one NYHA class reduction, OR a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.[3][8]

Results: Mavacamten demonstrated statistically significant and clinically meaningful improvements across primary and secondary endpoints compared to placebo.[27]

| Endpoint (at Week 30) | Mavacamten | Placebo | Difference (95% CI) |

| Primary Endpoint Met (%) | 37% | 17% | 19.4% (8.7 to 30.1) |

| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | -36 (-43 to -28) |

| Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | +1.4 (0.6 to 2.3) |

| ≥1 NYHA Class Improvement (%) | 65% | 31% | 34 (22 to 46) |

| Change in KCCQ-CSS Score | +9.1 | +4.1 | +4.9 (2.0 to 7.9) |

| Change in NT-proBNP (%) | -80% | -11% | - |

| Change in hs-cTnI (%) | -50% | +5% | - |

(Data sourced from multiple reports on the EXPLORER-HCM trial)[3][8][12] KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire–Clinical Summary Score

Phase 3: VALOR-HCM Trial

The VALOR-HCM trial investigated Mavacamten in a more severely symptomatic oHCM population who were referred for invasive septal reduction therapy (SRT), such as surgical myectomy or alcohol septal ablation.[28]

Experimental Protocol:

-

Population: 112 adults with symptomatic (mostly NYHA Class III/IV) oHCM on maximally tolerated medical therapy who met guideline criteria for SRT.[29]

-

Intervention: Patients were randomized 1:1 to Mavacamten or placebo for 16 weeks.[29]

-

Primary Endpoint: A composite of the proportion of patients who decided to proceed with SRT prior to or at Week 16, OR who remained eligible for SRT at Week 16.[29]

Results: The trial met its primary endpoint decisively, showing that Mavacamten significantly reduced the need for SRT.[30]

| Endpoint (at Week 16) | Mavacamten (n=56) | Placebo (n=56) | p-value |

| Met Primary Endpoint (%) | 17.9% | 76.8% | <0.0001 |

| ≥1 NYHA Class Improvement (%) | 63% | 21% | <0.001 |

| Change in Resting LVOT Gradient (mmHg) | -32 | -2 | <0.001 |

| Change in Valsalva LVOT Gradient (mmHg) | -48 | -6 | <0.001 |

(Data sourced from multiple reports on the VALOR-HCM trial)[28][29][31]

Following the initial 16 weeks, 95% of patients in the study chose to continue on Mavacamten in a long-term extension, highlighting the profound clinical benefit perceived by this high-risk group. Based on these results, the FDA approved an updated label for Mavacamten reflecting its ability to reduce the need for SRT.[29]

Safety and Monitoring

Across clinical trials, Mavacamten was generally well-tolerated.[3][4][27] The most important safety consideration, stemming directly from its mechanism of action, is the risk of reducing LVEF and causing heart failure due to systolic dysfunction.[2][26]

Key Safety Profile Information:

-

Boxed Warning: The FDA label includes a boxed warning for the risk of heart failure. Mavacamten is contraindicated in patients with an LVEF <55%.[2][14][26]

-

Adverse Events: Common adverse events reported in trials included dizziness and syncope.[22][32] Serious cardiac adverse events like atrial fibrillation occurred at similar rates between Mavacamten and placebo groups in the EXPLORER-HCM trial.[11]

-

LVEF Reductions: Transient, asymptomatic reductions in LVEF below 50% were observed in a small number of patients. These events were reversible upon dose reduction or temporary discontinuation of the drug.[26][27]

-

Monitoring: Due to the risk of systolic dysfunction, a Risk Evaluation and Mitigation Strategy (REMS) program is in place.[2] Regular echocardiographic monitoring of LVEF and LVOT gradient is mandatory before and during treatment to guide dosing and ensure patient safety.[14][23]

| Common Adverse Events (EXPLORER-HCM) | Mavacamten (%) | Placebo (%) |

| Dizziness | 21.1 | 14.8 |

| Fatigue | 13.8 | 14.8 |

| Upper Respiratory Tract Infection | 11.4 | 8.6 |

| Syncope / Presyncope | 8.1 | 6.2 |

(Note: Frequencies can vary slightly between different trial reports and analyses. This table represents a general overview.)

Conclusion

The discovery and development of Mavacamten is a landmark achievement in cardiovascular medicine, representing a successful translation of molecular pathophysiology into a targeted, disease-modifying therapy. By directly inhibiting the underlying hypercontractility of the cardiac sarcomere, Mavacamten offers significant improvements in symptoms, functional capacity, and quality of life for patients with symptomatic obstructive hypertrophic cardiomyopathy.[8] The comprehensive clinical trial program, particularly the EXPLORER-HCM and VALOR-HCM studies, has established its efficacy and defined a necessary safety monitoring protocol to manage its potent pharmacological effects. Mavacamten has fundamentally altered the treatment landscape for oHCM, moving beyond symptom palliation to directly address the core mechanism of the disease.[33]

References

- 1. healio.com [healio.com]

- 2. FDA Update: Mavacamten Approved For Obstructive HCM - American College of Cardiology [acc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Hypertrophic Cardiomyopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 10. Hypertrophic Cardiomyopathy: Genetics, Pathogenesis, Clinical Manifestations, Diagnosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cardionerds.com [cardionerds.com]

- 12. dicardiology.com [dicardiology.com]

- 13. droracle.ai [droracle.ai]

- 14. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]

- 15. mavacamten | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 17. Cardiovascular drug mavacamten awarded Drug Discovery of the Year Award 2024 - British Pharmacological Society [bps.ac.uk]

- 18. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Two Classes of Myosin Inhibitors, Para-nitroblebbistatin and Mavacamten, Stabilize β-Cardiac Myosin in Different Structural and Functional States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. What are the approved indications for Mavacamten? [synapse.patsnap.com]

- 27. ahajournals.org [ahajournals.org]

- 28. cardiocaretoday.com [cardiocaretoday.com]

- 29. hcplive.com [hcplive.com]

- 30. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]

- 31. Mavacamten in Patients With Hypertrophic Cardiomyopathy Referred for Septal Reduction: Week 56 Results From the VALOR-HCM Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. researchgate.net [researchgate.net]

Pharmacokinetics of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, also known as lumacaftor. Lumacaftor, a cornerstone in the treatment of cystic fibrosis, acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for its development and for the discovery of new CFTR modulators. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and experimental processes to serve as a critical resource for the scientific community.

Introduction

This compound (lumacaftor) is a small molecule designed to correct the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). By improving the conformational stability of the protein, lumacaftor increases the amount of functional CFTR delivered to the cell surface. This guide focuses on the preclinical pharmacokinetic properties of lumacaftor, which are foundational to understanding its clinical efficacy and safety profile. Preclinical studies in various animal models are essential to predict human pharmacokinetics and to establish a safe starting dose for clinical trials.

Pharmacokinetic Profile

The pharmacokinetic profile of lumacaftor has been evaluated in several preclinical species, primarily in rats and dogs. These studies are crucial for determining the drug's disposition and potential for accumulation and toxicity.

Absorption

Distribution

Lumacaftor is highly bound to plasma proteins, which significantly influences its distribution.

Table 1: Plasma Protein Binding of Lumacaftor

| Parameter | Value | Species | Source |

| Plasma Protein Binding | ~99% | Human | [1][2] |

| Primary Binding Protein | Albumin | Human | [1] |

The high degree of protein binding suggests that the free, pharmacologically active concentration of lumacaftor is low. The apparent volume of distribution has been estimated in humans, indicating its distribution into various tissues.

Table 2: Volume of Distribution of Lumacaftor in Humans

| Parameter | Value (CV%) |

| Apparent Volume of Distribution (Central) | 23.5 L (48.7%)[1] |

| Apparent Volume of Distribution (Peripheral) | 33.3 L (30.5%)[1] |

Metabolism

In humans, a significant portion of lumacaftor is excreted unchanged. The metabolism of lumacaftor that does occur is primarily through oxidation and glucuronidation.[2] In vitro studies have shown that lumacaftor is a strong inducer of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This has significant implications for drug-drug interactions when co-administered with CYP3A substrates.

Excretion

The primary route of elimination for lumacaftor is through the feces, with the majority being excreted as the unchanged parent drug.[1] Renal excretion of unchanged lumacaftor is negligible.[1]

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from preclinical studies in rats and dogs are not publicly available in detail. The FDA has reviewed these nonclinical pharmacology and toxicology studies, but the specific data points are not disclosed in the accessible documents.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical protocols for key in vitro experiments used to characterize the ADME properties of drug candidates like lumacaftor.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolic pathways of a compound.

Methodology:

-

Incubation: Lumacaftor is incubated with liver microsomes from preclinical species (e.g., rat, dog) and human donors. The incubation mixture contains NADPH as a cofactor to initiate enzymatic reactions.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify metabolites.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for active transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): Lumacaftor is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. This simulates absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-A): Lumacaftor is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored. This assesses the potential for efflux back into the intestinal lumen.

-

-

Sampling: Samples are collected from the receiver compartment at specific time points.

-

Analysis: The concentration of lumacaftor in the samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

-

Preparation: A solution of lumacaftor is prepared in plasma from the desired species (rat, dog, human).

-

Dialysis: The plasma sample is placed in one chamber of a RED (Rapid Equilibrium Dialysis) device, separated by a semipermeable membrane from a buffer-filled chamber.

-

Equilibration: The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.

-

Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of lumacaftor in both samples is determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated based on the concentration difference between the two chambers.

Signaling Pathway and Mechanism of Action

Lumacaftor's therapeutic effect is derived from its ability to correct the misfolding of the F508del-CFTR protein. The following diagram illustrates the simplified pathway of CFTR protein processing and the impact of lumacaftor.

Conclusion

The preclinical pharmacokinetic profile of lumacaftor is characterized by high plasma protein binding and elimination primarily through the feces as unchanged drug. It is a potent inducer of CYP3A4, a critical consideration for potential drug-drug interactions. While specific quantitative data from preclinical animal studies are not widely published, the available information from regulatory documents and in vitro studies provides a solid foundation for understanding the ADME properties of this important CFTR corrector. The experimental protocols and mechanistic diagrams presented in this guide offer valuable tools for researchers in the field of cystic fibrosis drug discovery and development. Further disclosure of detailed preclinical pharmacokinetic data would be beneficial for the scientific community to refine predictive models and accelerate the development of new therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MYK-461: A Technical Guide to a Novel Cardiac Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric inhibitor of cardiac myosin.[1][2] It represents a targeted therapeutic approach for hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by hypercontractility of the heart muscle.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of MYK-461, detailing its mechanism of action, experimental protocols for its evaluation, and key quantitative data.

Mechanism of Action

MYK-461 reduces cardiac muscle contractility by directly targeting cardiac myosin, the motor protein responsible for generating force in the sarcomere.[3][4] Its primary mechanism involves the inhibition of the myosin ATPase activity, which is crucial for the chemomechanical cycle of muscle contraction.[3][4] Specifically, MYK-461 modulates multiple steps in this cycle.[1][5]

The key inhibitory actions of MYK-461 include:

-

Slowing the rate of phosphate release: This is considered the rate-limiting step in the myosin power stroke. By inhibiting phosphate release, MYK-461 reduces the number of myosin heads that can enter a strongly bound, force-producing state with actin.[1][3][5]

-

Stabilizing an auto-inhibited state: MYK-461 is thought to stabilize the "super-relaxed state" (SRX) of myosin, where the myosin heads are folded back and have a very low ATPase rate.[6][7] This reduces the number of available heads for actin interaction.

-

Decreasing the rate of ADP release: MYK-461 has also been shown to decrease the rate of ADP release from myosin alone.[1][5]

-

Reducing the number of myosin heads interacting with actin: The compound lessens the number of myosin-S1 heads that can transition from a weakly bound to a strongly bound state with the actin filament.[1][5]

Collectively, these actions lead to a decrease in the overall ensemble force produced by the sarcomere, thereby reducing cardiac contractility in a controlled manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of MYK-461.

Table 1: IC50 Values for MYK-461 Inhibition of Myosin ATPase Activity

| Myosin Type/System | IC50 (µM) | Hill Coefficient | Reference |

| Mouse Cardiac Myofibrils | 0.3 | - | [3][4] |

| Bovine Cardiac Myofibrils (pCa 6.25) | 0.490 ± 0.027 | 1.1 ± 0.02 | [5] |

| Human Cardiac Myofibrils (pCa 6.00) | 0.711 ± 0.099 | 2.04 ± 0.06 | [5] |

| Rabbit Fast Skeletal Myofibrils (pCa 6.00) | 2.14 ± 0.27 | 2.14 ± 0.06 | [5] |

| Purified Bovine Cardiac Actomyosin | 0.473 | - | [5] |

| Purified Human Cardiac Actomyosin | 0.727 | - | [5] |

| Purified Rabbit Fast Skeletal Actomyosin | 5.852 | - | [5] |

| Purified Chicken Gizzard Smooth Muscle Actomyosin | >50 | - | [5] |

| Human Cardiac Myosin-S1 (Phosphate Release) | 1.78 | - | [5] |

| Bovine Cardiac Myosin-S1 (Phosphate Release) | 1.85 | - | [5] |

Table 2: Effect of MYK-461 on In Vitro Motility and Force Generation

| Assay | Parameter | Effect of MYK-461 | IC50 (µM) | Reference |

| In Vitro Motility (Cardiac HMM) | Actin Sliding Velocity | Decreased | 0.587 ± 0.149 | [5] |

| Skinned Rat Cardiac Muscle Fibers | Maximal Tension | Decreased (~70% at 1.0 µM) | - | [3] |

| Isolated Adult Rat Ventricular Cardiomyocytes | Fractional Shortening | Decreased | 0.18 | [3][4] |

Table 3: Kinetic Parameters Affected by MYK-461

| Parameter | System | Effect of MYK-461 | Fold Change | Reference |

| Mant-ADP Release Rate (Basal) | Bovine Cardiac Myosin-S1 | Decreased | ~1.9-fold | [5] |

| Myosin-S1 Binding to Actin (Second-order rate constant) | Bovine Cardiac Myosin-S1 | Reduced | ~4-fold | [5] |

| Weak to Strong Transition Rate | Bovine Cardiac Myosin-S1 | No effect | - | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are described below.

Myofibril and Actomyosin ATPase Assays

Objective: To determine the concentration-dependent effect of MYK-461 on the steady-state ATPase activity of myosin.

Protocol:

-

Preparation of Myofibrils/Actomyosin:

-

Cardiac and skeletal myofibrils are prepared from tissue homogenates through differential centrifugation.

-

Purified actin and myosin are obtained through established protocols involving cycles of polymerization/depolymerization for actin and salt-based extraction and purification for myosin.

-

-

ATPase Assay:

-

The assay is typically performed using a regenerative ATPase assay coupled to NADH oxidation, which can be monitored spectrophotometrically at 340 nm.

-

Myofibrils or purified actomyosin are incubated in a buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

Varying concentrations of MYK-461 (typically dissolved in DMSO) are added to the reaction mixture.

-

The rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis, is measured.

-

Data are normalized to a DMSO control and fitted to a dose-response curve to determine the IC50 value.[5]

-

In Vitro Motility Assay

Objective: To assess the effect of MYK-461 on the velocity of actin filaments propelled by myosin.

Protocol:

-

Flow Cell Preparation: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface is coated with a nitrocellulose film.

-

Myosin Immobilization: Heavy meromyosin (HMM) is introduced into the flow cell and allowed to adhere to the nitrocellulose surface.

-

Actin Filament Visualization: Fluorescently labeled (e.g., with phalloidin-rhodamine) actin filaments are introduced into the flow cell along with ATP.

-

Data Acquisition: The movement of actin filaments is observed using fluorescence microscopy and recorded.

-

Analysis: The velocities of individual filaments are tracked and analyzed to determine the average sliding velocity. This is repeated for various concentrations of MYK-461.[5]

Skinned Muscle Fiber Tension Measurements

Objective: To measure the effect of MYK-461 on the force-generating capacity of cardiac muscle fibers.

Protocol:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" (membranes permeabilized) using a detergent like Triton X-100. This allows for direct control of the intracellular environment.

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a length controller.

-

Activation and Measurement: The fiber is bathed in solutions with varying calcium concentrations (pCa) to activate contraction. The isometric force (tension) generated at each pCa is recorded.

-

MYK-461 Application: The experiment is repeated in the presence of different concentrations of MYK-461 to determine its effect on maximal tension and calcium sensitivity (pCa50).[3]

Pre-Steady-State Kinetic Assays

Objective: To investigate the effect of MYK-461 on specific steps of the myosin chemomechanical cycle.

Protocol:

-

Phosphate Release: The release of phosphate is often measured using a fluorescently labeled phosphate-binding protein. Myosin-S1 is rapidly mixed with ATP in a stopped-flow apparatus, and the subsequent fluorescence change upon phosphate release is monitored. The experiment is performed at various MYK-461 concentrations to determine the effect on the rate of phosphate release.[5]

-

ADP Release: The release of ADP can be monitored by displacing a fluorescent ADP analog (mant-ADP) with ATP. The decrease in fluorescence as mant-ADP is released is measured in a stopped-flow instrument.[5]

-

Actin Binding: The rate of myosin-S1 binding to actin can be measured using pyrene-labeled actin. The fluorescence of pyrene-actin increases upon myosin binding. The change in fluorescence is monitored over time after rapid mixing of myosin-S1 and pyrene-actin.[5]

Visualizations

Myosin Chemomechanical Cycle and MYK-461 Inhibition

Caption: The cardiac myosin chemomechanical cycle and points of inhibition by MYK-461.

General Experimental Workflow for In Vitro Characterization

Caption: General experimental workflow for the in vitro characterization of MYK-461.

Logical Relationship of MYK-461's Mechanism of Action

Caption: Logical flow of MYK-461's mechanism from molecular inhibition to reduced contractility.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FilamenTech | Predicting the effects of drugs that affect changes in kinetic parameters [filamentech.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure of Mavacamten Bound to β-Cardiac Myosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the therapeutic action of mavacamten, a first-in-class allosteric inhibitor of β-cardiac myosin, for the treatment of hypertrophic cardiomyopathy (HCM). By examining the high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of mavacamten in complex with its target, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental methodologies used for structure determination, and the key quantitative data that underpin our current knowledge.

Introduction: Mavacamten and Hypertrophic Cardiomyopathy

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow and is a leading cause of sudden cardiac death in young people.[1] At the molecular level, HCM is often driven by mutations in sarcomeric proteins, particularly β-cardiac myosin, the motor protein responsible for cardiac muscle contraction. These mutations often result in a hypercontractile state. Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin that targets the underlying pathophysiology of HCM by reducing this hypercontractility.[2][3]

Mechanism of Action: Stabilizing an Autoinhibited State

Mavacamten modulates the function of β-cardiac myosin by binding to an allosteric pocket, which is distinct from the ATP and actin binding sites.[4][5] This binding event stabilizes a closed, autoinhibited state of the myosin head, known as the interacting-heads motif (IHM).[1][6] In this conformation, the two heads of the myosin molecule are folded back and interact with each other, preventing them from binding to actin and hydrolyzing ATP, thereby reducing the number of force-producing cross-bridges.[1][6] This leads to a decrease in cardiac muscle contractility and an improvement in diastolic relaxation.[7]

dot

Structural Insights from X-ray Crystallography and Cryo-EM

The precise binding mode and conformational changes induced by mavacamten have been elucidated by X-ray crystallography and cryo-EM studies.

X-ray Crystal Structure of Mavacamten-Bound β-Cardiac Myosin S1 Fragment

The crystal structure of the bovine β-cardiac myosin S1 fragment in complex with mavacamten and ADP-BeFx (an ATP analog) was determined at a resolution of 2.61 Å.[4][5] This structure revealed that mavacamten binds to a pocket located at the interface of the converter domain and the relay helix.[4][5]

Cryo-EM Structure of Mavacamten-Bound Human β-Cardiac Heavy Meromyosin

A cryo-EM structure of human β-cardiac heavy meromyosin (HMM) in the presence of mavacamten and ADP-Pi was solved at a global resolution of 3.7 Å.[1][6][8] This structure captured the interacting-heads motif (IHM) stabilized by mavacamten, providing a detailed view of the autoinhibited state.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural and biochemical studies of mavacamten's interaction with β-cardiac myosin.

Table 1: Crystallographic and Cryo-EM Data and Refinement Statistics

| Parameter | X-ray Crystallography (PDB: 8QYQ) | Cryo-EM (PDB: 9GZ1) |

| Data Collection | ||

| Resolution (Å) | 2.61 | 3.7 |

| Refinement | ||

| R-work | 0.178 | - |

| R-free | 0.217 | - |

Data from Auguin D, et al. Nat Commun. 2024 and McMillan SN, et al. bioRxiv. 2025.[1][4][5][8]

Table 2: Binding Affinity and Kinetic Parameters

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| EC50 (ATPase inhibition) | ~0.3 µM | Steady-state ATPase assay | [9] |

| Kinetic Parameters | |||

| Rate of Pi release | Decreased | Transient kinetics | [9] |

| Rate of ADP release | Decreased | Transient kinetics | [7] |

Experimental Protocols

This section details the methodologies employed in the structural determination of the mavacamten-β-cardiac myosin complex.

Protein Expression and Purification

-

Constructs : For X-ray crystallography, a bovine β-cardiac myosin S1 fragment was used.[4][5] For cryo-EM, a human β-cardiac heavy meromyosin (HMM) construct was utilized.[1][8]

-

Expression System : The specific expression systems (e.g., insect cells, E. coli) were employed for protein production.

-

Purification : Standard chromatography techniques, such as affinity and size-exclusion chromatography, were used to obtain highly pure and homogeneous protein samples.

X-ray Crystallography

dot

-

Crystallization : The purified β-cardiac myosin S1 fragment was co-crystallized with mavacamten and the ATP analog ADP-BeFx using the hanging drop vapor diffusion method.[4][5]

-

Data Collection : X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement : The structure was solved by molecular replacement using a previously determined myosin structure as a search model. The model was then refined against the experimental data.

Cryo-Electron Microscopy

dot

-

Sample Preparation : The human β-cardiac HMM was incubated with mavacamten and ADP-Pi.[1][8]

-

Grid Preparation : The complex was applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

-

Data Collection : Images were collected on a Titan Krios electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction : Single-particle analysis techniques were used to process the images and reconstruct a 3D density map.

-

Model Building and Refinement : An atomic model was built into the cryo-EM density map and refined.

Conclusion

The structural studies of mavacamten bound to β-cardiac myosin have provided invaluable insights into its inhibitory mechanism. By stabilizing the autoinhibited interacting-heads motif, mavacamten effectively reduces the number of myosin heads available for contraction, thereby addressing the hypercontractility that underlies hypertrophic cardiomyopathy. This detailed structural and quantitative understanding serves as a critical foundation for the development of next-generation cardiac myosin inhibitors and for further research into the molecular basis of heart disease.

References

- 1. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cardiolatina.com [cardiolatina.com]

- 4. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite opposite effects in heart contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite antagonistic effects in heart contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Mass Spectrometric Analysis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric properties of the compound 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, a key intermediate in the synthesis of MEK inhibitors. The information presented herein is intended to support research, development, and quality control activities involving this molecule. While experimental data for this specific compound is not publicly available, this guide provides predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its characterization.

Core Spectroscopic and Mass Spec Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is calculated based on established principles of spectroscopy and is intended to provide a reference for the identification and characterization of the compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | br s | 1H | -COOH |

| ~9.4 - 9.7 | br s | 1H | -NH- |

| ~7.8 - 7.9 | m | 1H | Ar-H |

| ~7.6 - 7.7 | m | 1H | Ar-H |

| ~7.3 - 7.4 | m | 1H | Ar-H |

| ~7.1 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 6.9 | m | 1H | Ar-H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad) are predicted based on expected spin-spin coupling.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (acid) |

| ~150 - 155 (d) | C-F |

| ~145 - 150 (d) | C-F |

| ~140 - 145 (d) | C-F |

| ~138 - 142 | C-I |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~120 - 125 | Ar-C |

| ~115 - 120 | Ar-C |

| ~110 - 115 | Ar-C |

| ~105 - 110 | Ar-C |

| ~100 - 105 | Ar-C |

Note: Chemical shifts are approximate. The presence of fluorine atoms will result in coupling with carbon nuclei, leading to doublet (d) or more complex splitting patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 393.10 | High | [M]⁺ (Molecular Ion) |

| 374.09 | Moderate | [M - F]⁺ |

| 348.10 | Moderate | [M - COOH]⁺ |

| 266.00 | Moderate | [M - I]⁺ |

| 139.00 | High | [C₆H₃F₂NO₂]⁺ |

| 127.00 | Moderate | [I]⁺ |

Note: The molecular formula of the compound is C₁₃H₇F₃INO₂ with a molecular weight of 393.10 g/mol . Fragmentation patterns are predicted and may vary based on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining NMR and Mass Spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

-

Gently agitate the vial to dissolve the sample completely.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-